molecular formula C13H12ClNO3 B11855558 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate CAS No. 5446-24-2

1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate

Cat. No.: B11855558
CAS No.: 5446-24-2
M. Wt: 265.69 g/mol
InChI Key: AMJQQQTXFVFJHB-UHFFFAOYSA-N
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Description

1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure features an indole core substituted with acetyl, chloro, and methyl groups, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are being explored in various research contexts:

Anticancer Activity

1-Acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate has demonstrated promising anticancer properties. It has been evaluated for its efficacy against several human cancer cell lines, showing significant cell growth inhibition. For example, studies have indicated that related indole derivatives possess IC50 values ranging from 4.0 to 10.0 µM against multiple cancer types .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, have potential antimicrobial activities. They have been tested against various bacterial strains and shown to possess inhibitory effects comparable to standard antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory responses by reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures. This indicates potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the applications and efficacy of this compound:

Study Focus Findings
Xia et al. (2024)Anticancer ActivityReported significant growth inhibition in cancer cell lines with IC50 values between 4.0 to 10.0 µM for related compounds .
Osborn et al. (2013)Synthesis EfficiencyDemonstrated high yields (up to 86%) using microwave-assisted synthesis techniques for indole derivatives .
BenchChem StudyBiological ActivityHighlighted anti-inflammatory effects with significant reductions in IL-6 and TNF-alpha levels .

Mechanism of Action

The mechanism of action of 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Acetyl-5-chloro-2-methyl-1h-indol-3-yl acetate
  • 1-Acetyl-6-bromo-2-methyl-1h-indol-3-yl acetate
  • 1-Acetyl-6-chloro-2-ethyl-1h-indol-3-yl acetate

Uniqueness: 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 6-position and the acetyl group at the 1-position enhances its reactivity and potential for further functionalization .

Biological Activity

1-Acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H12ClN2O2 and a molecular weight of approximately 250.68 g/mol. Its structural features contribute to its reactivity and biological activity, typical of indole derivatives.

Antimicrobial Activity

Indole derivatives, including this compound, have been shown to possess significant antimicrobial properties. Studies indicate that compounds with chloro and methyl substituents exhibit enhanced antibacterial and antifungal activities. For instance:

CompoundAntimicrobial ActivityReference
This compoundExhibits strong antibacterial effects against various strains
5d (related compound)Promising antibacterial and antifungal activities

Research suggests that these compounds can inhibit microbial growth effectively, making them potential candidates for treating infections.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of indole derivatives. For example, studies have shown that certain indole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes key findings on the anticancer activity of related indole compounds:

CompoundCancer TypeIC50 (μM)Mechanism of ActionReference
This compoundBreast cancer (MDA-MB-231)10.0Induces apoptosis via caspase activation
7i (related compound)Sepsis-induced cancer modelsNot specifiedInhibits TNF-α and IL-6 release in macrophages

These findings suggest that the compound's structural characteristics may enhance its ability to target cancer cells while minimizing toxicity to normal cells.

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases. A study demonstrated the following effects:

CompoundInflammatory ModelEffect ObservedReference
This compoundLPS-stimulated macrophagesSignificant reduction in TNF-α and IL-6 levels
Novel indoles (related compounds)Septic models in miceProtection from LPS-induced septic death

This anti-inflammatory activity could be beneficial in managing conditions characterized by excessive inflammation.

Case Studies

Several case studies have explored the biological activity of indole derivatives similar to this compound:

  • Anticancer Study : A study on related indole compounds showed a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 10 μM, indicating potent anticancer activity.
  • Antimicrobial Evaluation : Compounds with similar structures were assessed for their ability to inhibit bacterial growth, demonstrating effective results against resistant strains.

Properties

CAS No.

5446-24-2

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

(1-acetyl-6-chloro-2-methylindol-3-yl) acetate

InChI

InChI=1S/C13H12ClNO3/c1-7-13(18-9(3)17)11-5-4-10(14)6-12(11)15(7)8(2)16/h4-6H,1-3H3

InChI Key

AMJQQQTXFVFJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C)C=C(C=C2)Cl)OC(=O)C

Origin of Product

United States

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